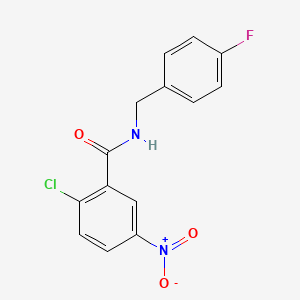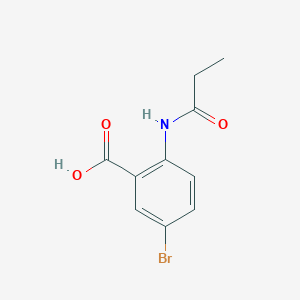
5-bromo-2-(propionylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-(propionylamino)benzoic acid (BPABA) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BPABA is a white crystalline powder that is soluble in water and methanol.
Wirkmechanismus
5-bromo-2-(propionylamino)benzoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators in the body. It also has antioxidant properties, which help to protect cells from oxidative damage. 5-bromo-2-(propionylamino)benzoic acid has been found to have a similar mechanism of action to aspirin, which is a commonly used NSAID.
Biochemical and Physiological Effects:
5-bromo-2-(propionylamino)benzoic acid has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, protect cells from oxidative damage, and inhibit the growth of certain microorganisms. 5-bromo-2-(propionylamino)benzoic acid has also been found to have anti-cancer properties, although further research is needed to fully understand its potential in this area.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-2-(propionylamino)benzoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available in the market. It has been extensively studied for its potential applications in various fields of science, which makes it a useful tool for researchers. However, 5-bromo-2-(propionylamino)benzoic acid has some limitations as well. It is not very soluble in organic solvents, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results from experiments.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-2-(propionylamino)benzoic acid. One area of interest is its potential as an anti-cancer agent. Further studies are needed to fully understand its mechanism of action and its efficacy in treating different types of cancer. Another area of interest is its potential as an antimicrobial agent. 5-bromo-2-(propionylamino)benzoic acid has been found to inhibit the growth of certain microorganisms, and further research is needed to determine its potential as a treatment for bacterial and fungal infections. Additionally, there is potential for 5-bromo-2-(propionylamino)benzoic acid to be used in the development of new drugs for the treatment of inflammatory diseases. Overall, 5-bromo-2-(propionylamino)benzoic acid is a promising compound that has the potential for a wide range of applications in various fields of science.
Synthesemethoden
5-bromo-2-(propionylamino)benzoic acid can be synthesized by reacting 5-bromoanthranilic acid with propionic anhydride in the presence of a catalyst. The reaction takes place at a temperature of 100°C and yields 5-bromo-2-(propionylamino)benzoic acid as a product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-(propionylamino)benzoic acid has been extensively studied for its potential applications in various fields of science. It has been found to have antimicrobial, antioxidant, and anti-inflammatory properties. 5-bromo-2-(propionylamino)benzoic acid has been used as a precursor in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and anti-cancer agents.
Eigenschaften
IUPAC Name |
5-bromo-2-(propanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-2-9(13)12-8-4-3-6(11)5-7(8)10(14)15/h3-5H,2H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVFWRGFOJBDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(propanoylamino)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5882280.png)
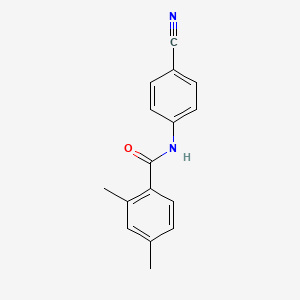

![2-(2,4-dimethylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5882300.png)
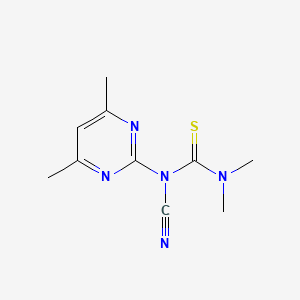
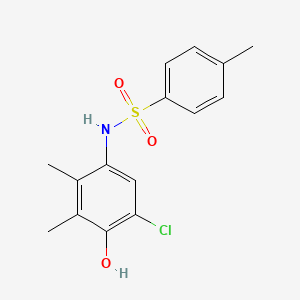



![N'-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}cyclopropanecarbohydrazide](/img/structure/B5882346.png)
![methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5882361.png)
![methyl N-{[1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate](/img/structure/B5882363.png)
